

# 4-Bromo-1-cyclopentylpyrazole molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Bromo-1-cyclopentylpyrazole**

Cat. No.: **B1524440**

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-1-cyclopentylpyrazole**: Synthesis, Properties, and Applications

## Introduction

**4-Bromo-1-cyclopentylpyrazole** is a heterocyclic organic compound that has garnered interest within the fields of medicinal chemistry and materials science. As a functionalized pyrazole, it serves as a versatile synthetic intermediate, or building block, for the construction of more complex molecular architectures. The pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds, and the presence of a bromine atom at the 4-position, along with a cyclopentyl group at the 1-position, offers unique opportunities for chemical modification and targeted drug design.<sup>[1][2]</sup> This guide provides a comprehensive overview of the synthesis, molecular properties, and potential applications of **4-Bromo-1-cyclopentylpyrazole** for researchers, scientists, and professionals in drug development.

## Molecular and Physicochemical Properties

The fundamental properties of **4-Bromo-1-cyclopentylpyrazole** are summarized in the table below. The molecular weight is calculated based on its chemical formula.

| Property          | Value                                           | Source/Note |
|-------------------|-------------------------------------------------|-------------|
| Molecular Formula | C <sub>8</sub> H <sub>11</sub> BrN <sub>2</sub> | [3]         |
| Molecular Weight  | 215.09 g/mol                                    | Calculated  |
| CAS Number        | 1012880-01-1                                    | [3][4]      |
| Appearance        | Data not available                              | -           |
| Purity            | >98%                                            | [3]         |
| Storage Condition | Data not available                              | -           |

## Synthesis and Mechanistic Insights

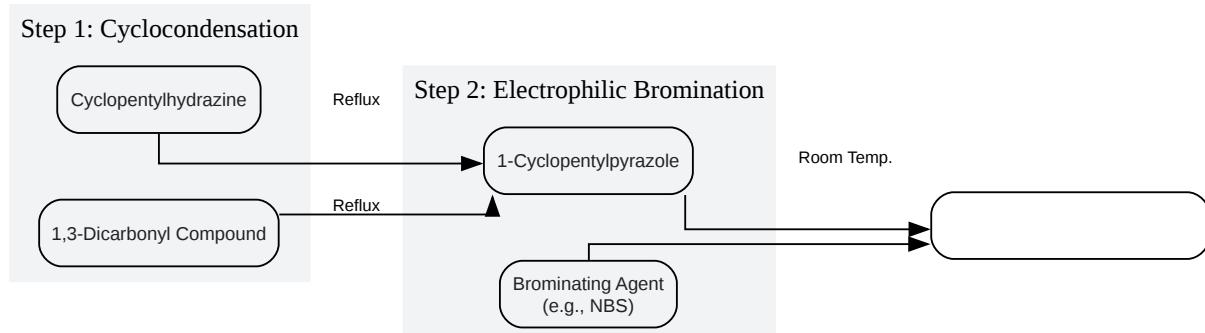
The synthesis of **4-Bromo-1-cyclopentylpyrazole** can be approached through a logical sequence of well-established organic reactions. A common and efficient strategy involves a two-step process: first, the formation of the 1-cyclopentylpyrazole core, followed by regioselective bromination at the C4 position.

### Part 1: Synthesis of 1-Cyclopentylpyrazole

The construction of the pyrazole ring is typically achieved through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] In this case, cyclopentylhydrazine reacts with a suitable 1,3-dicarbonyl equivalent.

#### Experimental Protocol:

- To a solution of cyclopentylhydrazine in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of a 1,3-dicarbonyl compound (e.g., malondialdehyde or a synthetic equivalent).
- The reaction mixture is typically heated to reflux for several hours to ensure complete condensation and cyclization.
- Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield 1-cyclopentylpyrazole.


## Part 2: Bromination of 1-Cyclopentylpyrazole

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and, therefore, the most reactive site for such reactions.[\[1\]](#)

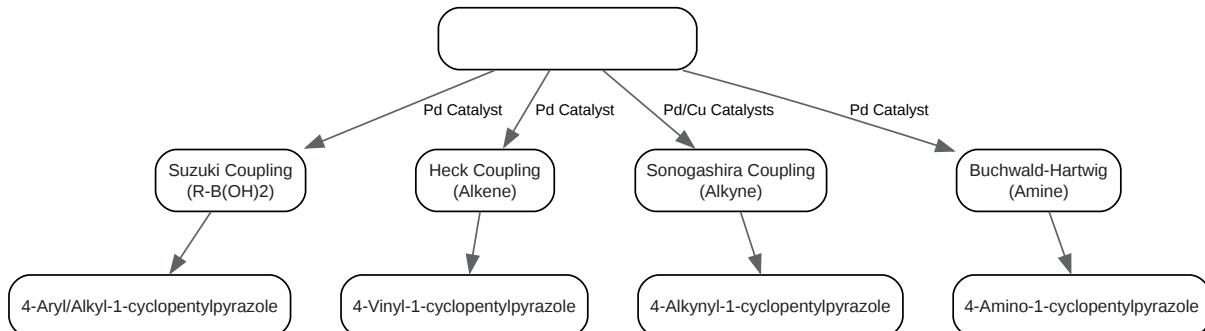
Experimental Protocol:

- Dissolve the synthesized 1-cyclopentylpyrazole in a suitable solvent, such as chloroform or acetic acid.
- To this solution, add a brominating agent. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose due to its ease of handling and high regioselectivity.[\[6\]](#) Elemental bromine can also be used.[\[7\]](#)
- The reaction is typically stirred at room temperature until completion, as monitored by TLC.
- After the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acid.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude **4-Bromo-1-cyclopentylpyrazole**.
- Further purification can be achieved by recrystallization or column chromatography.

Synthetic Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthetic route to **4-Bromo-1-cyclopentylpyrazole**.


## Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of **4-Bromo-1-cyclopentylpyrazole** lies in the reactivity of the carbon-bromine bond. The bromine atom at the C4 position serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, making it a valuable building block for creating diverse chemical libraries.<sup>[1][6]</sup>

Common cross-coupling reactions involving **4-Bromo-1-cyclopentylpyrazole** include:

- Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
- Heck Coupling: Reaction with alkenes to introduce vinyl groups.
- Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.
- Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Diagram of Synthetic Utility:

[Click to download full resolution via product page](#)

Caption: Cross-coupling reactions of **4-Bromo-1-cyclopentylpyrazole**.

## Applications in Research and Development

While specific applications for **4-Bromo-1-cyclopentylpyrazole** are not extensively documented in the literature, the broader class of pyrazole derivatives has significant applications, particularly in drug discovery and agrochemicals.[8][9]

- **Drug Discovery:** The pyrazole moiety is present in a number of approved drugs.[1] The ability to functionalize the 4-position of the pyrazole ring allows for the exploration of structure-activity relationships (SAR) in drug candidates. Related brominated pyrazoles have been investigated for their potential as anti-inflammatory, analgesic, and antitumor agents.[2][10] (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, a related compound, has shown potential in the development of new pharmaceuticals.[10]
- **Agrochemicals:** Pyrazole derivatives are also used in the development of herbicides and fungicides.[8] The synthetic versatility of **4-Bromo-1-cyclopentylpyrazole** makes it a candidate for the synthesis of novel agrochemicals.

## Safety and Handling

Specific toxicity data for **4-Bromo-1-cyclopentylpyrazole** is not readily available. However, based on the parent compound, 4-bromopyrazole, it should be handled with care. 4-

Bromopyrazole is known to cause skin and eye irritation.[\[11\]](#) It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**4-Bromo-1-cyclopentylpyrazole** is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its C-Br bond make it an important intermediate for the development of new pharmaceuticals and agrochemicals. The ability to introduce a wide variety of functional groups through cross-coupling reactions allows for the systematic exploration of chemical space in the search for new bioactive molecules. Further research into the specific properties and applications of this compound is warranted.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. [BioOrganics](http://bioorganics.biz) [bioorganics.biz]
- 4. [4-Bromo-1-cyclopentylpyrazole](http://4-Bromo-1-cyclopentylpyrazole) [synhet.com]
- 5. [mdpi.com](http://mdpi.com) [mdpi.com]
- 6. [scielo.org.mx](http://scielo.org.mx) [scielo.org.mx]
- 7. [mdpi.com](http://mdpi.com) [mdpi.com]
- 8. [daneshyari.com](http://daneshyari.com) [daneshyari.com]
- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [smolecule.com](http://smolecule.com) [smolecule.com]
- 11. [4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem](http://4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem) [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [4-Bromo-1-cyclopentylpyrazole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1524440#4-bromo-1-cyclopentylpyrazole-molecular-weight-and-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)